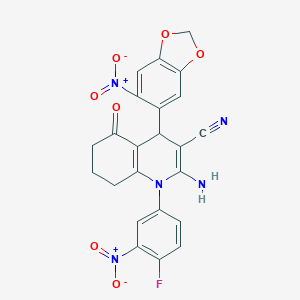
2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and is substituted with multiple functional groups that can influence its reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One possible synthetic route is as follows:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Fluoro and Nitro Groups: The fluoro and nitro groups can be introduced through electrophilic aromatic substitution reactions. For example, fluorination can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide, while nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Formation of the Benzodioxole Ring: The benzodioxole ring can be formed through a cyclization reaction involving a catechol derivative and a suitable dihalide under basic conditions.
Final Coupling and Functionalization: The final step involves coupling the quinoline core with the benzodioxole ring and introducing the cyano and amino groups through nucleophilic substitution and amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce carbonyl groups to alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents include halides, amines, and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides (e.g., bromine, chlorine) in the presence of a base or acid catalyst.
Major Products
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Conversion of nitro groups to amino groups or carbonyl groups to alcohols.
Substitution: Introduction of new substituents such as halides, alkyl groups, or aryl groups.
科学研究应用
Medicinal Chemistry: The compound’s quinoline core and multiple functional groups make it a potential candidate for drug development, particularly for targeting diseases such as cancer, malaria, and bacterial infections.
Materials Science: The compound’s unique structure and reactivity could make it useful in the development of advanced materials, such as organic semiconductors or polymers.
Biological Research: The compound could be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
作用机制
The mechanism of action of 2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
相似化合物的比较
Similar Compounds
- **2-amino-1-{4-chloro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- **2-amino-1-{4-bromo-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
The unique combination of fluoro and nitro groups in 2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile distinguishes it from similar compounds. These groups can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable target for further research and development.
属性
分子式 |
C23H16FN5O7 |
|---|---|
分子量 |
493.4g/mol |
IUPAC 名称 |
2-amino-1-(4-fluoro-3-nitrophenyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H16FN5O7/c24-14-5-4-11(6-17(14)29(33)34)27-15-2-1-3-18(30)22(15)21(13(9-25)23(27)26)12-7-19-20(36-10-35-19)8-16(12)28(31)32/h4-8,21H,1-3,10,26H2 |
InChI 键 |
BUFMXRUFGFUNOW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=C(C=C3)F)[N+](=O)[O-])N)C#N)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)C1 |
规范 SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=C(C=C3)F)[N+](=O)[O-])N)C#N)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


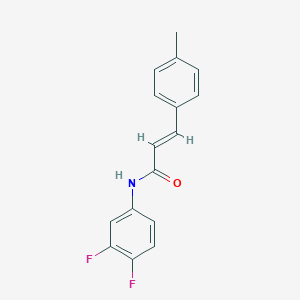
![2-(3,4-dimethoxyphenyl)-N-[3-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)propyl]-4-quinolinecarboxamide](/img/structure/B457552.png)
![5-methyl-N-[4-({4-[(5-methyl-2-furoyl)amino]cyclohexyl}methyl)cyclohexyl]-2-furamide](/img/structure/B457555.png)
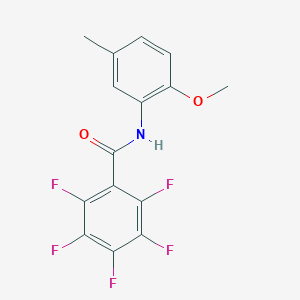
![1-(2-furoyl)-4-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]piperazine](/img/structure/B457558.png)
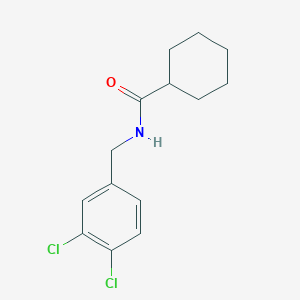
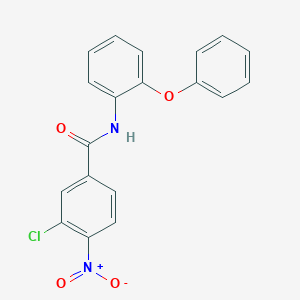
![2-phenyl-N-({1,3,3-trimethyl-5-[(phenylacetyl)amino]cyclohexyl}methyl)acetamide](/img/structure/B457563.png)
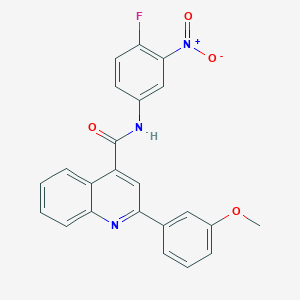
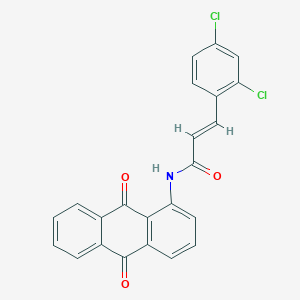
![N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B457569.png)

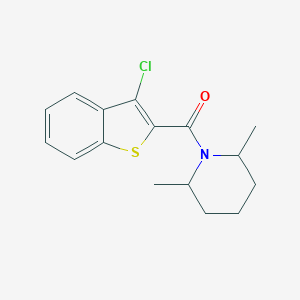
![3-methyl-N-{5-methyl-2-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B457572.png)
